

Navigating the Analytical Landscape: A Technical Guide to Commercially Available Topiroxostat-d4 Standards

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Compound of Interest		
Compound Name:	Topiroxostat-d4	
Cat. No.:	B12405388	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Topiroxostat-d4** standards, an essential tool for the accurate quantification of the xanthine oxidase inhibitor, Topiroxostat. This document outlines the commercial sources, key analytical applications, and detailed experimental protocols, offering a critical resource for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction to Topiroxostat and the Role of its Deuterated Standard

Topiroxostat, a non-purine selective inhibitor of xanthine oxidase, is a therapeutic agent used in the management of hyperuricemia and gout.[1][2] By blocking the terminal two steps in purine metabolism, Topiroxostat effectively reduces the production of uric acid.[1][3] Accurate measurement of Topiroxostat concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Topiroxostat-d4, a deuterium-labeled analog of Topiroxostat, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[4] Its chemical structure is identical to Topiroxostat, except for the substitution of four hydrogen atoms with deuterium. This isotopic labeling results in a distinct mass-to-charge ratio (m/z) while maintaining nearly identical physicochemical properties and chromatographic retention times. The use of a stable



isotope-labeled internal standard like **Topiroxostat-d4** is the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest degree of accuracy and precision in analytical results.[4]

Commercial Availability of Topiroxostat-d4 Standards

A number of reputable chemical suppliers provide well-characterized **Topiroxostat-d4** for research and analytical purposes. The following table summarizes the key information for commercially available standards.



Supplier	Product Name	IUPAC Name	Molecular Formula	Molecular Weight	Purity (Typical)	Storage Condition
Veeprho	Topiroxosta t-D4	4-(5- (pyridin-4- yl-d4)-4H- 1,2,4- triazol-3- yl)picolinon itrile	C13H4D4N6	252.27	≥98%	Refer to supplier
LGC Standards	Topiroxosta t-d4	4-[3-(4- Pyridinyl)-1 H-1,2,4- triazol-5- yl]-2- pyridinecar bonitrile-d4	Not specified	Not specified	High quality	Refer to supplier
Simson Pharma Limited	Topiroxosta t-d4	Not specified	Not specified	Not specified	High quality, CoA provided	Refer to supplier
Clearsynth	Topiroxosta t-d4	4-(5- (pyridin-4- yl-d4)-4H- 1,2,4- triazol-3- yl)picolinon itrile	C13H4D4N6	252.27	97.41% (by HPLC)	Refrigerato r (2-8°C)
Immunoma rt	Topiroxosta t-d4	Not specified	C13H4D4N6	252.27	Research grade	Room temperatur e

Analytical Methodologies Utilizing Topiroxostat-d4



The primary application of **Topiroxostat-d4** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Topiroxostat in biological matrices such as human plasma.[5][6]

Key Experimental Protocol: Quantification of Topiroxostat in Human Plasma by LC-MS/MS

This section provides a detailed, synthesized protocol based on published methodologies.[5][6]

- 1. Sample Preparation (Protein Precipitation)
- To 100 μL of human plasma, add 20 μL of **Topiroxostat-d4** internal standard working solution (concentration to be optimized based on expected analyte levels).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and dilute with an appropriate volume of water (e.g., 1:1 v/v) to reduce the organic content before injection.
- 2. Chromatographic Conditions



Parameter	Condition
HPLC System	Agilent or equivalent
Column	ACE Excel 5 C18-PFP (2.1 x 50.0 mm) or equivalent
Mobile Phase A	2 mM ammonium acetate in 0.1% formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.45 mL/min
Injection Volume	5 μL
Column Temperature	30°C
Gradient Elution	Optimized to achieve separation from matrix components (specific gradient profile to be developed)

3. Mass Spectrometric Conditions

Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Topiroxostat: m/z 249.2 → 221.1Topiroxostat-d4: m/z 253.2 → 225.1
Ion Source Temperature	Optimized for the specific instrument
Gas Pressures	Optimized for the specific instrument (e.g., nebulizer, curtain, collision gas)

4. Method Validation Parameters



Based on ICH and FDA guidelines, the following parameters should be validated:[6][7]

Parameter	Typical Acceptance Criteria
Linearity (R²)	≥ 0.99
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10
Limit of Detection (LOD)	Signal-to-noise ratio ≥ 3
Accuracy (% Bias)	Within ±15% (±20% for LLOQ)
Precision (% RSD)	≤ 15% (≤ 20% for LLOQ)
Matrix Effect	Within acceptable limits
Recovery	Consistent, precise, and reproducible
Stability	Assessed under various storage and handling conditions

Visualizing Workflows and Pathways

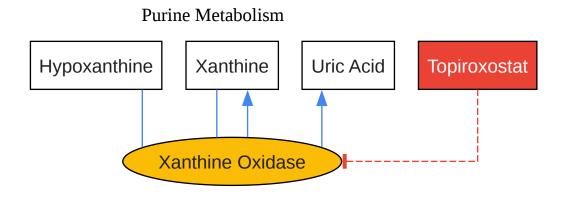
To further elucidate the context of **Topiroxostat-d4** utilization, the following diagrams, generated using Graphviz, illustrate the analytical workflow and the metabolic pathway inhibited by Topiroxostat.



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Caption: Bioanalytical workflow for Topiroxostat quantification.





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Caption: Mechanism of action of Topiroxostat in the purine pathway.

Conclusion

Topiroxostat-d4 is an indispensable tool for the accurate and reliable quantification of Topiroxostat in biological samples. Its commercial availability from multiple suppliers ensures that researchers have access to high-quality standards for their analytical needs. The use of **Topiroxostat-d4** as an internal standard in validated LC-MS/MS methods, as outlined in this guide, is critical for generating robust pharmacokinetic and clinical data in the development and therapeutic monitoring of Topiroxostat.

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